molecular formula C18H22ClF2NO4 B6040204 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride

1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride

Cat. No.: B6040204
M. Wt: 389.8 g/mol
InChI Key: IZNKAXRPIMNGIJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This particular compound is characterized by the presence of fluorine atoms on the phenoxy groups, which can influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenol with epichlorohydrin to form 1-(4-fluorophenoxy)-2,3-epoxypropane.

    Amination: The intermediate is then reacted with 3-(4-fluorophenoxy)-2-hydroxypropylamine under controlled conditions to yield the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the fluorine atoms, although this is less common.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Formation of 1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-oxopropyl]amino]propan-2-one.

    Reduction: Formation of the non-fluorinated analog.

    Substitution: Formation of compounds with different halogen or functional group substitutions.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on beta-blocker activity.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Explored for its potential use in treating cardiovascular diseases due to its beta-blocking properties.

    Industry: Utilized in the development of new pharmaceuticals with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for beta-adrenergic receptors, making it a potent beta-blocker.

Comparison with Similar Compounds

    Propranolol: A non-selective beta-blocker without fluorine substitution.

    Atenolol: A selective beta-1 blocker with a different substitution pattern.

    Metoprolol: Another selective beta-1 blocker with a different chemical structure.

Uniqueness: 1-(4-Fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride is unique due to the presence of fluorine atoms on the phenoxy groups, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it potentially more effective or selective compared to other beta-blockers.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-[[3-(4-fluorophenoxy)-2-hydroxypropyl]amino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2NO4.ClH/c19-13-1-5-17(6-2-13)24-11-15(22)9-21-10-16(23)12-25-18-7-3-14(20)4-8-18;/h1-8,15-16,21-23H,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNKAXRPIMNGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CNCC(COC2=CC=C(C=C2)F)O)O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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